Carbidopa EP Impurity F, also known as Carbidopa Ethyl Ester, is a compound associated with the pharmaceutical drug Carbidopa, which is used primarily in the treatment of Parkinson's disease. This impurity is significant in the quality control of Carbidopa formulations, ensuring compliance with regulatory standards such as those set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Carbidopa EP Impurity F is classified as an impurity and is identified by its Chemical Abstracts Service (CAS) number 96115-88-7. It is derived from Carbidopa, which itself is a hydrazine derivative that inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the conversion of L-DOPA to dopamine outside the brain. This compound plays a role in monitoring and controlling impurity levels during the production of Carbidopa and its related formulations .
The synthesis of Carbidopa EP Impurity F can be approached through various chemical pathways. One notable method involves the reaction between methyldopate and oxaziridine to produce methyldopa imines ester, which subsequently undergoes hydrolysis to yield Carbidopa. The process can be summarized in several key steps:
The molecular formula for Carbidopa EP Impurity F is C12H19ClN2O4, with a molecular weight of approximately 290.74 g/mol. Its structure features a hydrazine moiety linked to a phenolic compound, which is characteristic of many dopaminergic agents.
The structural representation can be outlined as follows:
Carbidopa EP Impurity F participates in various chemical reactions primarily associated with its role as an impurity in drug formulations. The key reactions include:
These reactions are critical for understanding both the stability of the compound and its behavior during pharmaceutical manufacturing .
Carbidopa EP Impurity F functions as an impurity in formulations containing Carbidopa. Its mechanism of action is indirectly related to the pharmacological effects of Carbidopa itself, which acts as a decarboxylase inhibitor:
This mechanism enhances the therapeutic efficacy of L-DOPA in treating Parkinson's disease symptoms while minimizing side effects associated with peripheral dopamine production .
Carbidopa EP Impurity F exhibits several notable physical and chemical properties:
These properties are essential for ensuring that formulations remain effective and safe for patient use .
Carbidopa EP Impurity F serves multiple purposes within pharmaceutical sciences:
Carbidopa EP Impurity F, chemically designated as ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate hydrochloride according to European Pharmacopoeia specifications or Carbidopa Ethyl Ester in USP nomenclature, represents a critical process-related impurity in Carbidopa manufacturing [2] [6]. This structurally distinct compound arises during synthetic procedures targeting the Parkinson's drug Carbidopa, featuring an ethyl ester group instead of the carboxylic acid functionality present in the active pharmaceutical ingredient. Its synthesis and characterization are essential for quality control in pharmaceutical production, particularly for developing reference standards used in analytical method validation and regulatory compliance [3] [6].
The primary synthetic route to Carbidopa EP Impurity F originates from the strategic reaction between methyldopate (methyl ester of 3-(3,4-dihydroxyphenyl)-2-methylalanine) and oxaziridine derivatives. This method capitalizes on the nucleophilic character of the hydrazine moiety to form key intermediates [7]. The reaction mechanism proceeds through a nucleophilic addition-elimination sequence wherein the hydrazine group attacks the electrophilic carbon of oxaziridine, resulting in ring opening and formation of methyldopa imines ester [7].
This critical intermediate exhibits limited stability and requires precise control of reaction parameters. Temperature must be maintained at -10°C to 5°C to prevent premature hydrolysis and dimerization side reactions. The stereochemical integrity at the chiral center is preserved through steric hindrance from the adjacent methyl group, though racemization remains a concern at elevated temperatures [7]. Subsequent hydrolysis transforms this intermediate into Carbidopa, but incomplete reaction or esterification side reactions can generate Carbidopa EP Impurity F as a byproduct when ethanol is present in the reaction mixture [7].
Table 1: Synthetic Methodologies for Carbidopa EP Impurity F Precursors
Reaction Component | Role in Synthesis | Optimal Parameters | Yield Range |
---|---|---|---|
Methyldopate | Substrate | 1.0-1.2 molar equivalents | 85-92% |
Oxaziridine Derivatives | Electrophilic Reagent | Controlled addition (0.5-1 hr) | - |
Reaction Solvent | Medium (Polar Aprotic) | Tetrahydrofuran or Acetonitrile | - |
Temperature Range | Stability Control | -10°C to 5°C | - |
Intermediate | Methyldopa Imines Ester | Limited stability | 70-78% |
The transformation of methyldopa imines ester to Carbidopa proceeds through acid-catalyzed hydrolysis, a process that simultaneously generates Carbidopa EP Impurity F when ethanol is present in the reaction medium. The hydrolysis mechanism employs mineral acids (typically hydrochloric acid) at concentrations ranging from 1-3M, which protonate the imine nitrogen, rendering it susceptible to nucleophilic water attack [7].
The competitive formation of the ethyl ester impurity occurs through ethanolysis rather than hydrolysis when ethanol concentrations exceed 20% (v/v) in the aqueous reaction mixture. This side reaction proceeds through a nucleophilic acyl substitution mechanism where ethanol attacks the carbonyl carbon of the ester intermediate. Kinetic studies reveal that the rate of ethanolysis increases by approximately 40% when hydrochloric acid concentrations exceed 2M, highlighting the importance of precise acid stoichiometry control [7]. Process optimization requires maintaining ethanol concentrations below 15% (v/v) and implementing gradual acid addition to minimize impurity formation below the ICH identification threshold of 0.1% [7].
Table 2: Hydrolysis Conditions and Impurity Formation Profile
Hydrolysis Parameter | Standard Conditions | Impurity-Promoting Conditions | Mitigation Strategy |
---|---|---|---|
Acid Concentration | 1-1.5M HCl | >2M HCl | Controlled acid addition |
Ethanol Content | <5% (v/v) | >20% (v/v) | Solvent optimization |
Temperature | 20-25°C | 30-40°C | Cooling system |
Reaction Duration | 4-6 hours | >8 hours | Reaction monitoring |
Impurity F Formation | <0.05% | Up to 1.8% | pH-controlled quenching |
The chiral center at the C2 position of Carbidopa EP Impurity F necessitates strict stereocontrol during synthesis to match the (S)-configuration specified in pharmacopeial standards [2] [6]. The synthetic challenge arises from the potential for racemization during both the imine formation and hydrolysis steps, particularly under acidic conditions and elevated temperatures above 30°C [4]. Chiral pool strategies utilizing L-tyrosine derivatives as starting materials provide inherent stereochemical advantages, typically delivering enantiomeric excess (ee) values exceeding 98% when coupled with asymmetric hydrogenation techniques [6].
Modern approaches employ chiral catalysts based on rhodium-BINAP complexes that achieve ee values >99.5% through transition state differentiation during the hydrazine incorporation step [4]. The reaction mechanism involves the formation of a chiral pocket where the prochiral enol intermediate coordinates to the metal center, creating steric bias for hydride delivery from the Si face. Characterization of the absolute configuration requires chiral HPLC methods using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases, with the (S)-enantiomer consistently eluting before its (R)-counterpart in reversed-phase mobile phase systems [2] [6]. Regulatory specifications typically require ≥99.0% enantiomeric purity for reference standards, necessitating rigorous analytical control throughout the synthesis [3].
Table 3: Stereochemical Influences on Synthetic Outcomes
Synthetic Approach | Enantiomeric Excess (%) | Key Stereocontrol Feature | Racemization Risk Factor |
---|---|---|---|
Chiral Pool (L-tyrosine) | 98.5-99.2 | Inherited chirality | Acid-catalyzed epimerization |
Asymmetric Hydrogenation | 99.3-99.7 | Chiral ligand-metal complex | Temperature-dependent |
Enzymatic Resolution | 99.5-99.9 | Biocatalyst specificity | Low |
Classical Resolution | 95-98 | Diastereomeric salt formation | Medium |
Solvent selection critically impacts the environmental footprint and impurity profile in Carbidopa EP Impurity F synthesis. Traditional processes employing chlorinated solvents (dichloromethane, chloroform) for extraction and purification generate substantial hazardous waste while presenting toxicity concerns [6]. Green chemistry advancements have identified 2-methyltetrahydrofuran (2-MeTHF) as a superior alternative, derived from renewable biomass sources and exhibiting excellent partitioning behavior for the extraction of Carbidopa intermediates [10]. This solvent demonstrates a partition coefficient (Log P) of 0.83 for Carbidopa EP Impurity F, enabling extraction efficiencies exceeding 92% while reducing aqueous waste contamination by approximately 40% compared to dichloromethane-based processes [10].
Water-based reaction media have emerged as particularly effective for hydrolysis steps when combined with microwave assistance. This technology enables rapid energy transfer directly to polar molecules, accelerating hydrolysis rates by 3-5 fold while maintaining temperature homogeneity [6]. The implementation of continuous flow reactors further enhances solvent economy by reducing the solvent-to-substrate ratio from 15:1 in batch processes to 5:1, significantly minimizing the volume of aqueous waste requiring treatment [10]. Life cycle assessment studies demonstrate that these solvent optimization strategies collectively reduce the process mass intensity (PMI) by 58% and cut carbon dioxide emissions by approximately 320 kg per kilogram of impurity reference standard produced [6] [10].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7